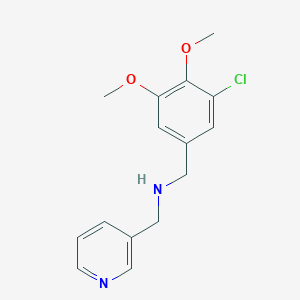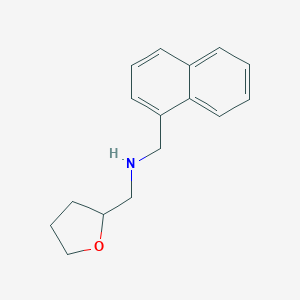![molecular formula C13H19N3O4S B276758 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)
2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit potent biological activity, and its synthesis and mechanism of action have been extensively studied.
Scientific Research Applications
2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide has been extensively studied for its potential applications in the field of medicine. This compound is known to exhibit potent antitumor activity and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide has been shown to exhibit potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential applications as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide in lab experiments is its potent biological activity. This compound has been shown to exhibit potent antitumor and anti-inflammatory activity, making it a valuable tool for investigating the mechanisms of cancer and inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for research on 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide. One potential direction is to investigate the potential use of this compound as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets. Finally, future research could focus on optimizing the synthesis method of this compound to improve yield and purity.
Synthesis Methods
The synthesis of 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 2-ethoxyethyl acetoacetate in the presence of a base. The resulting product is then reacted with propargyl bromide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the final product.
properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
2-[[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H19N3O4S/c1-3-6-14-10(17)8-21-13-15-11(18)9(12(19)16-13)5-7-20-4-2/h3H,1,4-8H2,2H3,(H,14,17)(H2,15,16,18,19) |
InChI Key |
ACMFASQFXIERFW-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SCC(=O)NCC=C)O |
Canonical SMILES |
CCOCCC1=C(N=C(NC1=O)SCC(=O)NCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
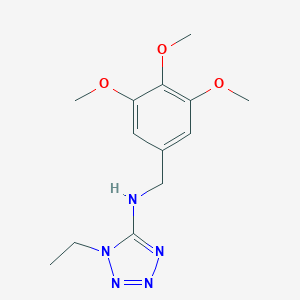
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)

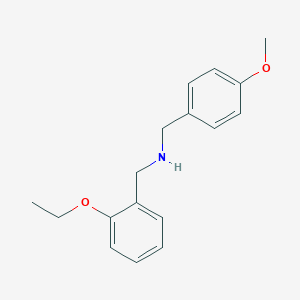
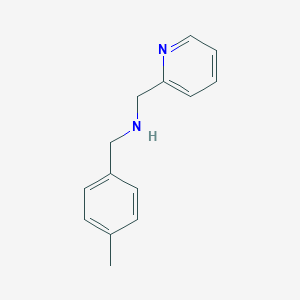
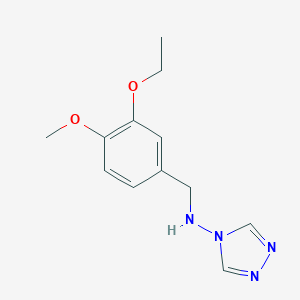

![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
